N-(4-Bromophenyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBFVUXANOZLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50954509 | |
| Record name | N-(4-Bromophenyl)-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50954509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32857-48-0 | |
| Record name | p-Toluenesulfonanilide, 4'-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032857480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC105627 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Bromophenyl)-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50954509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Sulfonylation of 4-Bromoaniline with p-Toluenesulfonyl Chloride
The most common and well-documented method for preparing this compound involves the reaction of 4-bromoaniline with p-toluenesulfonyl chloride in the presence of a base, typically pyridine, in an organic solvent such as dichloromethane.
Procedure Summary:
-
- 4-Bromoaniline (1.00 equiv)
- p-Toluenesulfonyl chloride (1.02 equiv)
- Pyridine (1.1 equiv)
- Dichloromethane as solvent
- Reaction temperature: Room temperature (~20 °C)
- Reaction time: 16 hours
- Atmosphere: Air (no special exclusion of moisture or air required)
-
- 4-Bromoaniline and p-toluenesulfonyl chloride are combined in dichloromethane.
- Pyridine is added in two portions to the stirred reaction mixture.
- The mixture is stirred at room temperature for 16 hours.
- The reaction progress is monitored by thin layer chromatography (TLC).
- After completion, the reaction mixture is washed sequentially with saturated ammonium chloride solution, water, and brine.
- The organic layer is dried over anhydrous magnesium sulfate and filtered.
- Solvent removal by rotary evaporation yields the product as a white solid.
-
- Yields typically exceed 99% under optimized conditions.
- The product is obtained as a white solid with a melting point of 148–149 °C.
- Purity confirmed by 1H NMR, 13C NMR, FTIR, and high-resolution mass spectrometry (HRMS).
| Parameter | Value |
|---|---|
| 4-Bromoaniline | 15.1 g (88.0 mmol, 1.00 equiv) |
| p-Toluenesulfonyl chloride | 17.1 g (89.8 mmol, 1.02 equiv) |
| Pyridine | 7.8 mL (97 mmol, 1.1 equiv) |
| Solvent | Dichloromethane (230 mL) |
| Reaction Temperature | 20 °C |
| Reaction Time | 16 hours |
| Yield | 28.5–28.6 g (99%) |
| Product Appearance | White solid |
| Melting Point | 148–149 °C |
| Analytical Techniques | TLC, 1H NMR, 13C NMR, FTIR, HRMS |
This method is robust, scalable, and reproducible, making it the preferred synthetic route for this compound in research and industrial settings.
Alternative Synthetic Approaches
While the direct sulfonylation method is predominant, alternative methods for preparing N-arylsulfonamides, including this compound, have been reported in the literature. One such method involves iron-promoted reactions between nitroarenes and sulfonyl chlorides in aqueous media under mild heating conditions.
Key Features of Iron-Promoted Synthesis:
- Reactants: Nitroarenes and sulfonyl chlorides
- Catalyst: Iron (Fe) salts
- Solvent: Water
- Temperature: 60 °C
- Reaction Time: Approximately 36 hours
- Workup: Extraction with ethyl acetate, drying over sodium sulfate, purification by column chromatography
This method offers a greener alternative by using water as the solvent and avoiding the need for organic bases like pyridine. However, it requires longer reaction times and may have limitations in substrate scope and yields compared to the direct sulfonylation route.
Detailed Research Findings and Analytical Characterization
Reaction Monitoring and Purity Assessment
Thin Layer Chromatography (TLC): Used to monitor the progress of the sulfonylation reaction. The starting materials and product have distinct Rf values, allowing clear identification:
- p-Toluenesulfonyl chloride: Rf ~0.58
- 4-Bromoaniline: Rf ~0.23
- This compound: Rf ~0.28
Nuclear Magnetic Resonance (NMR):
- 1H NMR (400 MHz, CDCl3) shows characteristic signals for methyl groups and aromatic protons.
- 13C NMR confirms the aromatic carbons and methyl carbon environment.
Fourier Transform Infrared Spectroscopy (FTIR):
- Key absorption bands include N-H stretching (~3254 cm−1) and sulfonyl S=O stretching (~1328 and 1162 cm−1).
High-Resolution Mass Spectrometry (HRMS):
- Confirms molecular ion peak consistent with the molecular formula C13H12BrNO2S.
Notes on Reaction Optimization
- The amount of p-toluenesulfonyl chloride is critical; slight excess (1.02 equiv) ensures high yield but excessive amounts may lead to impurities.
- The quality of reagents, especially p-toluenesulfonyl chloride, can affect the color and purity of the final product.
- The reaction proceeds efficiently at room temperature without the need for inert atmosphere or moisture exclusion.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct sulfonylation | 4-Bromoaniline, p-Toluenesulfonyl chloride, pyridine, DCM | RT, 16 h, air atmosphere | 99 | High yield, mild conditions, simple workup | Requires organic solvent and base |
| Fe-promoted reaction | Nitroarenes, sulfonyl chlorides, Fe catalyst, water | 60 °C, 36 h | Moderate | Green solvent (water), catalyst promotes reaction | Longer reaction time, lower yield |
Chemical Reactions Analysis
Substitution Reactions
The bromine atom on the aromatic ring undergoes nucleophilic substitution under specific conditions. Key examples include:
Nickel-Catalyzed Cross-Coupling
-
Reagents/Conditions : NiCl₂·glyme, Zn powder, DMPU solvent, pyridine (0.053 equiv), 60°C under N₂ .
-
Products : Alkylated derivatives via coupling with alkyl halides (e.g., ethyl 4-bromobutyrate).
Friedel-Crafts Acylation
-
Reagents/Conditions : AlCl₃ catalyst, aromatic hydrocarbons (e.g., benzene, toluene) at room temperature .
-
Products : N-(1-aryl-3-methyl-1-oxobutan-2-yl)-4-[(4-bromophenyl)sulfonyl]benzamides .
Coupling Reactions
The bromine atom facilitates transition-metal-catalyzed coupling reactions:
Suzuki-Miyaura Coupling
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Reagents/Conditions : Pd(PPh₃)₄, boronic acids, K₂CO₃, dioxane/water (4:1), 80°C .
-
Products : Biaryl sulfonamide derivatives.
Oxidative Bicyclization
-
Reagents/Conditions : Electrochemical methods using carbon electrodes, phosphate buffer (pH 2)/acetonitrile .
Oxidation and Reduction
The sulfonamide group participates in redox transformations:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Oxidation | CrO₃ in acetic acid | Sulfonic acid derivatives | 85–90% | |
| Reduction | NaBH₄/LiAlH₄ in THF | Amine intermediates | 70–80% |
Cyclization Reactions
Intramolecular cyclizations form heterocyclic structures:
Oxazolone Formation
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Reagents/Conditions : Ethyl chloroformate, 4-methylmorpholine, room temperature .
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Products : 2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one .
Zinc-Catalyzed Cycloaddition
Functional Group Transformations
Schotten-Baumann Acylation
-
Reagents/Conditions : L-valine, dichloromethane, room temperature .
-
Products : 2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid .
Chlorination
Stability and Reactivity Trends
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry N-(4-Bromophenyl)-4-methylbenzenesulfonamide serves as a building block in synthesizing pharmaceutical compounds with potential antimicrobial and anticancer activities. For example, it can be transformed into compounds like 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone and 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone, which are evaluated for their inhibitory effect against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities, as well as antioxidant effects . The presence of a bromine atom in the structure can enhance the potential antimicrobial effect .
- Materials Science This compound can be employed in developing advanced materials like polymers and nanomaterials, owing to its unique structural properties.
- Biological Studies this compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Antimicrobial Action
This compound has been studied for its antimicrobial action. It interacts with its targets, leading to an antimicrobial effect. The compound belongs to n-acyl-α-amino acids, 4h-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes. Its lipophilic character, indicated by the clogp value, may influence its bioavailability. The result of its action is the inhibition of growth in certain bacterial and fungal strains.
Chemical Reactions
This compound can undergo various chemical reactions:
- Substitution Reactions The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
- Oxidation and Reduction The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
- Coupling Reactions The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Related Compounds
Examples of similar compounds include:
- N-(4-Bromophenyl)-4-methylbenzenesulfonyl chloride
- N-(4-Bromophenyl)-4-methylbenzenesulfonyl hydrazide
- N-(4-Bromophenyl)-4-methylbenzenesulfonyl amide
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromophenyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Chromatographic Behavior (TLC)
Table 2: Thermal Stability and Reactivity
| Compound Name | Decomposition Temperature (°C) | Reaction Compatibility | Reference |
|---|---|---|---|
| This compound | >250 | Stable under Ni catalysis | |
| N-(3-Chlorophenyl)-4-methylbenzenesulfonamide | 220 | Prone to hydrolysis |
Biological Activity
N-(4-Bromophenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological significance, synthesis, and research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound is synthesized through a nickel-catalyzed cross-coupling reaction involving aryl halides and alkyl halides. The synthesis typically yields a white solid with high purity, confirmed through various spectroscopic techniques such as NMR and IR . Its molecular formula is C13H12BrN1O2S1, indicating the presence of a bromine atom which may enhance its biological properties .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The compound demonstrated bacteriostatic effects at concentrations lower than those causing hemolysis in blood, indicating selective action against bacterial cells .
Anticancer Activity
In vitro studies have shown that this compound has promising anticancer activity, particularly against human breast cancer cell lines such as MCF-7.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 5.0 |
| HeLa | 10.0 |
| HCT-116 | 15.0 |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the compound against clinical strains of Staphylococcus aureus and found that it inhibited biofilm formation effectively at concentrations as low as 2 µg/mL. This suggests potential applications in treating biofilm-associated infections .
- Antioxidant Properties : In addition to its antimicrobial and anticancer activities, this compound has been assessed for its antioxidant capacity using DPPH and ABTS assays. Results indicated moderate antioxidant activity compared to standard antioxidants like ascorbic acid .
- Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression and bacterial resistance mechanisms. These studies suggest that the bromine substituent plays a crucial role in enhancing binding affinity .
Q & A
Basic: What are the standard synthetic routes for N-(4-Bromophenyl)-4-methylbenzenesulfonamide, and how are reaction conditions optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution. A common route involves reacting 4-bromoaniline with 4-methylbenzenesulfonyl chloride in aqueous or solvent-based conditions (e.g., distilled water or dichloromethane). Key steps include:
- Stoichiometric control : A 2:1 molar ratio of sulfonyl chloride to amine ensures complete substitution .
- Stirring duration : 10–12 hours at room temperature to achieve high yields (~80–90%) .
- Purification : Recrystallization from ethanol or methanol to obtain X-ray-quality crystals .
Optimization : Adjusting pH (neutral to slightly basic) minimizes side reactions. Solvent polarity affects reaction kinetics; polar solvents accelerate sulfonamide formation .
Basic: How is the crystal structure of this compound characterized, and what software is recommended?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters:
- Data collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL (for small molecules) or SHELXTL (for macromolecules) for structure solution and refinement. SHELXL handles hydrogen bonding and disorder modeling effectively .
- Validation : Check R-factor convergence (target: R1 < 0.05) and verify geometry with CCDC Mercury .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
